2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
Brand Name: Vulcanchem
CAS No.: 157027-59-3
VCID: VC0232448
InChI: InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-6(3-13)20-11(18)7(8(9)15)12-5(2)14/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6+,7+,8+,9+,11-/m0/s1
SMILES: CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO
Molecular Formula: C14H11NO3S
Molecular Weight: 293.27 g/mol

2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose

CAS No.: 157027-59-3

Main Products

VCID: VC0232448

Molecular Formula: C14H11NO3S

Molecular Weight: 293.27 g/mol

2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose - 157027-59-3

CAS No. 157027-59-3
Product Name 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
Molecular Formula C14H11NO3S
Molecular Weight 293.27 g/mol
IUPAC Name (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropanoic acid
Standard InChI InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-6(3-13)20-11(18)7(8(9)15)12-5(2)14/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6+,7+,8+,9+,11-/m0/s1
Standard InChIKey CPRBVTZNVRIVGJ-ZSDRWIAPSA-N
Isomeric SMILES C[C@@H](C(=O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)NC(=O)C)O)CO
SMILES CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO
Canonical SMILES CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO
Synonyms 2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer
4-O-NAcMur
acetylmuramic acid
N-acetylisomuramic acid
N-acetylmuramic acid
PubChem Compound 190862
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator